N-cyclobutylpyrazolo[1,5-a]pyrimidin-5-amine
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Overview
Description
N-cyclobutylpyrazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound features a fused ring system combining pyrazole and pyrimidine rings, with a cyclobutyl group attached to the nitrogen atom. Pyrazolo[1,5-a]pyrimidines are known for their significant impact in medicinal chemistry and material science due to their diverse biological activities and photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutylpyrazolo[1,5-a]pyrimidin-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-aminopyrazole with a suitable β-dicarbonyl compound under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core. The cyclobutyl group can be introduced via nucleophilic substitution reactions using cyclobutyl halides .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-cyclobutylpyrazolo[1,5-a]pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Cyclobutyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines with different functional groups, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
N-cyclobutylpyrazolo[1,5-a]pyrimidin-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of advanced materials with unique photophysical properties
Mechanism of Action
The mechanism of action of N-cyclobutylpyrazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various cellular pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- Pyrazolo[1,5-a]pyrimidine derivatives with different substituents
Uniqueness
N-cyclobutylpyrazolo[1,5-a]pyrimidin-5-amine is unique due to the presence of the cyclobutyl group, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other pyrazolo[1,5-a]pyrimidine derivatives and can lead to different pharmacological profiles and applications .
Properties
Molecular Formula |
C10H12N4 |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-cyclobutylpyrazolo[1,5-a]pyrimidin-5-amine |
InChI |
InChI=1S/C10H12N4/c1-2-8(3-1)12-9-5-7-14-10(13-9)4-6-11-14/h4-8H,1-3H2,(H,12,13) |
InChI Key |
MZEDJGVPQQWZAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=NC3=CC=NN3C=C2 |
Origin of Product |
United States |
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